molecular formula C15H19FN4O B11514468 3-[4-(cyanomethyl)piperazin-1-yl]-N-(4-fluorophenyl)propanamide

3-[4-(cyanomethyl)piperazin-1-yl]-N-(4-fluorophenyl)propanamide

Cat. No.: B11514468
M. Wt: 290.34 g/mol
InChI Key: DAHBGUICECKJGA-UHFFFAOYSA-N
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Description

3-[4-(cyanomethyl)piperazin-1-yl]-N-(4-fluorophenyl)propanamide is a compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with a cyanomethyl group and a fluorophenyl group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(cyanomethyl)piperazin-1-yl]-N-(4-fluorophenyl)propanamide typically involves the reaction of 4-fluorobenzoyl chloride with 3-(4-cyanomethyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-[4-(cyanomethyl)piperazin-1-yl]-N-(4-fluorophenyl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(cyanomethyl)piperazin-1-yl]-N-(4-fluorophenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(cyanomethyl)piperazin-1-yl]-N-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(cyanomethyl)piperazin-1-yl]-N-(4-fluorophenyl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyanomethyl and fluorophenyl groups provide versatility in chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C15H19FN4O

Molecular Weight

290.34 g/mol

IUPAC Name

3-[4-(cyanomethyl)piperazin-1-yl]-N-(4-fluorophenyl)propanamide

InChI

InChI=1S/C15H19FN4O/c16-13-1-3-14(4-2-13)18-15(21)5-7-19-9-11-20(8-6-17)12-10-19/h1-4H,5,7-12H2,(H,18,21)

InChI Key

DAHBGUICECKJGA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)F)CC#N

Origin of Product

United States

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